2-(n-Pentylthio)benzoyl chloride
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Overview
Description
2-(n-Pentylthio)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzoyl chloride moiety substituted with a pentylthio group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-Pentylthio)benzoyl chloride typically involves the reaction of 2-mercaptobenzoic acid with n-pentyl chloride in the presence of a base such as sodium hydroxide. The resulting 2-(n-pentylthio)benzoic acid is then converted to the benzoyl chloride derivative using thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that enhance the reaction rate and yield is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2-(n-Pentylthio)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the benzoyl chloride moiety can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The pentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl chloride moiety can be reduced to the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
2-(n-Pentylthio)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(n-Pentylthio)benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride moiety can react with nucleophiles to form covalent bonds, while the pentylthio group can participate in redox reactions. These interactions can modulate the activity of target molecules and pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: Lacks the pentylthio group, making it less versatile in certain reactions.
2-Methylbenzoyl chloride: Substituted with a methyl group instead of a pentylthio group, leading to different reactivity and applications.
2-(n-Butylthio)benzoyl chloride: Similar structure but with a shorter alkyl chain, affecting its physical and chemical properties.
Uniqueness
2-(n-Pentylthio)benzoyl chloride is unique due to the presence of the pentylthio group, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. This makes it valuable in specific synthetic and industrial applications where such functionality is required .
Properties
IUPAC Name |
2-pentylsulfanylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClOS/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVUXPDKLIQNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=CC=C1C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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